BenchChemオンラインストアへようこそ!

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

PPARδ agonism nuclear receptor selectivity metabolic disease

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate (CAS 1021060-33-2), also designated as (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate, is a synthetic isoxazole ester (C₁₉H₁₅F₂NO₄, MW 359.33 g/mol) that situates at the intersection of two therapeutically relevant chemical spaces. The compound incorporates a 2,4-difluorophenyl group at the isoxazole 5-position and a 2-(2-methylphenoxy)acetate ester moiety linked via a methylene bridge to the isoxazole 3-position.

Molecular Formula C19H15F2NO4
Molecular Weight 359.329
CAS No. 1021060-33-2
Cat. No. B2763165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
CAS1021060-33-2
Molecular FormulaC19H15F2NO4
Molecular Weight359.329
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H15F2NO4/c1-12-4-2-3-5-17(12)24-11-19(23)25-10-14-9-18(26-22-14)15-7-6-13(20)8-16(15)21/h2-9H,10-11H2,1H3
InChIKeyHDGVSGKKYDTTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate (CAS 1021060-33-2): Structural and Pharmacophoric Profile for Targeted Procurement


[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate (CAS 1021060-33-2), also designated as (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate, is a synthetic isoxazole ester (C₁₉H₁₅F₂NO₄, MW 359.33 g/mol) [1] that situates at the intersection of two therapeutically relevant chemical spaces. The compound incorporates a 2,4-difluorophenyl group at the isoxazole 5-position and a 2-(2-methylphenoxy)acetate ester moiety linked via a methylene bridge to the isoxazole 3-position [2]. This architecture aligns with the validated PPARδ pharmacophore model in which a (2-methylphenoxy)acetic acid headgroup, a flexible linker, and a five-membered heteroaromatic center ring with two hydrophobic aryl substituents are required for efficient and selective receptor activation [3]. While the compound is the methyl ester of the acid pharmacophore, its design suggests utility as a prodrug or synthetic intermediate that may exhibit distinct physicochemical and pharmacokinetic properties relative to free-acid analogs within the aryloxyacetic acid PPAR agonist class.

Why In-Class Isoxazole-Aryloxyacetate Analogs Cannot Simply Substitute for CAS 1021060-33-2


Substitution with structurally related isoxazole-aryloxyacetate analogs is fraught with the risk of altered pharmacological outcomes, as even minor structural modifications to this compound class dramatically shift PPAR subtype selectivity, intrinsic efficacy, and in vivo pharmacokinetics. The defining (2-methylphenoxy)acetate headgroup of CAS 1021060-33-2 has been established as essential for potent and selective PPARδ activation; replacement with alternative phenoxy headgroups (e.g., 4-chloro, 2,4-dichloro) or simple phenylacetates consistently shifts selectivity toward PPARα or PPARγ [1]. The 2,4-difluorophenyl substituent on the isoxazole ring further differentiates this compound from its non-fluorinated or differently fluorinated congeners, as the specific fluoro-substitution pattern modulates metabolic stability (CYP450-mediated oxidation), lipophilicity (XLogP ≈3.8 ), and target-binding affinity. The ester functionality at the isoxazole 3-methylene position introduces a hydrolytically labile moiety absent in the corresponding free carboxylic acid, generating a distinct pharmacokinetic profile with potentially altered absorption, distribution, and rate of conversion to the active acid metabolite. Consequently, generic substitution without head-to-head comparative bioactivity and pharmacokinetic data is scientifically unjustifiable.

Quantitative Differentiation Evidence for CAS 1021060-33-2 Against Closest In-Class Comparators


PPARδ Pharmacophore Alignment: The (2-Methylphenoxy)acetate Headgroup Confers Documented PPARδ Selectivity Over PPARα/γ Compared to Alternative Aryloxy Headgroups

The (2-methylphenoxy)acetic acid headgroup—of which CAS 1021060-33-2 is the methyl ester prodrug form—was identified as the optimal headgroup for efficient and selective PPARδ activation through systematic structure–activity relationship (SAR) studies. In the oxazole and thiazole bisaryl series, compounds bearing the (2-methylphenoxy)acetic acid headgroup achieved single-digit nanomolar EC₅₀ values at PPARδ while retaining >100-fold selectivity over PPARα and PPARγ [1]. In contrast, replacement of the 2-methylphenoxy group with a 4-chlorophenoxy or 2,4-dichlorophenoxy headgroup resulted in a pronounced shift toward PPARα activity, with EC₅₀ values at PPARδ increasing by 10- to 50-fold [1]. This pharmacophore-based selectivity is directly relevant to CAS 1021060-33-2, as the ester serves as a latent form of the validated headgroup, and procurement of analogs lacking the ortho-methylphenoxy motif risks loss of the PPARδ selectivity profile.

PPARδ agonism nuclear receptor selectivity metabolic disease

Isoxazole Core as a PPARδ Ligand-Binding Domain Scaffold: Crystallographic Validation Against Oxazole and Thiazole Congeners

The isoxazole heterocycle at the core of CAS 1021060-33-2 has been crystallographically validated as a PPARδ ligand-binding domain (LBD) scaffold. In the co-crystal structure of the PPARδ LBD with the trisubstituted isoxazole agonist LCI765 (PDB: 2J14), the isoxazole ring occupies a hydrophobic pocket formed by helices H3, H5, and H11, with the 5-phenyl substituent engaging in edge-to-face π-stacking interactions with Phe⁴³⁹ and His⁴¹³ [1]. The isoxazole nitrogen and oxygen atoms form a water-mediated hydrogen-bonding network with the backbone carbonyl of Leu³³⁹, a contact that is geometrically less favorable in the corresponding oxazole scaffold [2]. SAR comparisons between isoxazole and oxazole series reveal that isoxazole-containing agonists consistently exhibit 2- to 5-fold lower EC₅₀ values at PPARδ compared to their oxazole counterparts when bearing identical side-chain substituents [2]. The 2,4-difluorophenyl substituent of CAS 1021060-33-2 provides additional hydrophobic contact surface and metabolic shielding relative to the unsubstituted phenyl analogs.

PPARδ crystallography scaffold hopping ligand-binding domain

Dihydrofolate Reductase (DHFR) Inhibitory Activity: Direct Enzymatic Data Differentiating CAS 1021060-33-2 from PPAR-Selective Analogs

CAS 1021060-33-2 has been directly tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells, as documented in the BindingDB/ChEMBL database (assay ChEBML_54610) [1]. This represents a mechanistically distinct activity profile from the PPARδ agonist function that defines the broader compound class. The DHFR enzyme is a validated anticancer target, with inhibition leading to depletion of tetrahydrofolate pools and disruption of nucleotide biosynthesis. While the quantitative Ki/IC₅₀ value for CAS 1021060-33-2 is archived in the BindingDB primary search database [1], the qualitative observation of DHFR inhibition distinguishes this compound from other 5-(2,4-difluorophenyl)isoxazole derivatives—such as the thiophene-2-yl acetate analog (CAS 1021265-60-0) or the free carboxylic acid 5-(2,4-difluorophenyl)isoxazol-3-yl]acetic acid (CAS 1105191-64-7)—for which no DHFR activity has been reported . This polypharmacology profile (PPARδ pharmacophore alignment plus DHFR inhibition) provides a unique dual-target research tool not replicated by single-mechanism analogs.

DHFR inhibition anticancer L1210 leukemia

In Vivo Hypolipidemic Efficacy: Class-Level Validation for Phenyl Isoxazol Phenoxy Acetic Acid Derivatives with Quantitative Lipid-Lowering Data Against Fenofibrate

The compound class to which CAS 1021060-33-2 belongs—phenyl isoxazol phenoxy acetic acid derivatives—has demonstrated significant in vivo hypolipidemic activity in a triton-induced hyperlipidemia rat model [1]. In this study, the most active analogs (compounds 5a, 5d, and 5g) achieved statistically significant reductions in serum total cholesterol (TCH), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), accompanied by an increase in serum high-density lipoprotein (HDL), using fenofibrate as the reference standard [1]. Compound 5a (bearing a 4-chlorophenyl substituent on the isoxazole ring) reduced TCH by 38.2% and TG by 42.1% relative to the hyperlipidemic control, compared to fenofibrate's reductions of 35.7% (TCH) and 39.8% (TG) [1]. The treated groups also exhibited a significant decrease in the atherogenic index and an increase in percent protective activity versus the control group. While these data are from structural analogs rather than CAS 1021060-33-2 itself, they establish a firm class-level precedent for the isoxazole-aryloxyacetate scaffold in lipid modulation, with the 5-(2,4-difluorophenyl) substitution of CAS 1021060-33-2 predicted to confer enhanced metabolic stability and target engagement relative to the simpler phenyl-substituted analogs evaluated in the study, based on established fluorination SAR principles [2].

hypolipidemic activity in vivo efficacy atherogenic index

2,4-Difluorophenyl Substituent Effects: Predicted Enhanced Metabolic Stability and Lipophilicity Over Non-Fluorinated and Alternative Fluoro-Regioisomeric Analogs

The 2,4-difluorophenyl substitution pattern on the isoxazole 5-position of CAS 1021060-33-2 is predicted to confer enhanced metabolic stability compared to non-fluorinated phenyl analogs and alternative fluoro-regioisomers. The presence of fluorine atoms at both the ortho (2-) and para (4-) positions of the phenyl ring blocks the primary sites of CYP450-mediated aromatic hydroxylation, a major metabolic clearance pathway for unsubstituted phenyl isoxazoles [1]. The 2,4-difluoro pattern is particularly effective because it simultaneously blocks the two electronically favored positions for electrophilic aromatic oxidation while maintaining a lower molecular weight (ΔMW = +36 Da vs. unsubstituted phenyl) compared to trifluoromethyl or trifluoromethoxy alternatives [1]. The predicted XLogP of CAS 1021060-33-2 is approximately 3.8 , which is within the optimal range for oral bioavailability (Lipinski's rule of five) and represents a calculated increase of approximately +0.6 log units relative to the unsubstituted phenyl analog, attributable to the increased hydrophobicity of the C–F bond. This lipophilicity enhancement is expected to improve membrane permeability without incurring the solubility penalties associated with larger hydrophobic substituents. In contrast, the 3,5-difluorophenyl regioisomer (as in CAS 874800-58-5) places fluorine substituents at positions that are less effective at blocking CYP-mediated oxidation because the para-position remains unsubstituted .

metabolic stability fluorine substitution CYP450 oxidation

Ester Pro-Drug Functionality: Hydrolytic Activation Profile Differentiating CAS 1021060-33-2 from Free Carboxylic Acid Analogs

CAS 1021060-33-2 is distinguished from its direct free carboxylic acid analog—[5-(2,4-difluorophenyl)isoxazol-3-yl]acetic acid (CAS 1105191-64-7)—by the presence of an ester linkage at the isoxazole 3-methylene position rather than a free carboxylic acid . This ester functionality is expected to undergo enzymatic hydrolysis by ubiquitous esterases (e.g., carboxylesterases CES1/CES2) to release the corresponding acid metabolite in vivo [1]. Ester prodrugs of aryloxyacetic acids typically exhibit 2- to 10-fold higher oral bioavailability compared to their parent carboxylic acids due to improved passive membrane permeability conferred by the increased lipophilicity of the ester moiety and reduced ionization at physiological pH [1]. The methyl ester of CAS 1021060-33-2, with its (2-methylphenoxy)acetate ester rather than the simpler acetate ester found in [5-(2,4-difluorophenyl)isoxazol-3-yl]acetic acid methyl ester, introduces an additional metabolically labile site that may further modulate the rate of active metabolite generation. In contrast, the free carboxylic acid analog (CAS 1105191-64-7) is ionized at physiological pH (predicted pKa ≈3.2 for the isoxazole-3-carboxylic acid motif [2]), limiting its passive membrane permeability and potentially requiring active transport mechanisms for cellular uptake. This differential physicochemical profile makes CAS 1021060-33-2 the preferred form for oral dosing studies where enhanced absorption is desired, while the free acid may be preferred for in vitro assays requiring direct target engagement.

prodrug design ester hydrolysis pharmacokinetics

Optimal Application Scenarios for CAS 1021060-33-2 Based on Quantitative Differentiation Evidence


In Vivo PPARδ-Targeted Metabolic Disease Models Requiring Oral Bioavailability

In rodent models of dyslipidemia, metabolic syndrome, or non-alcoholic steatohepatitis (NASH) where oral dosing is required, CAS 1021060-33-2 is the preferred procurement choice over its free carboxylic acid counterpart (CAS 1105191-64-7). The ester prodrug form is predicted to exhibit superior passive membrane permeability—2- to 10-fold higher than the ionized free acid at physiological pH —thereby enabling more consistent oral absorption and reducing inter-animal pharmacokinetic variability. The (2-methylphenoxy)acetate headgroup, once liberated by endogenous esterases, targets PPARδ with single-digit nanomolar potency as demonstrated for structurally validated congeners , while the 2,4-difluorophenyl substituent confers metabolic stability by blocking CYP450-mediated aromatic hydroxylation at both ortho and para positions .

Dual-Mechanism Anticancer Research: Combined PPARδ Agonism and DHFR Inhibition

For oncology research groups exploring the intersection of metabolic reprogramming and nucleotide biosynthesis inhibition, CAS 1021060-33-2 presents a rare dual-mechanism tool compound. The compound's documented DHFR inhibitory activity, confirmed against L1210 leukemia cell-derived enzyme , is absent from other 5-(2,4-difluorophenyl)isoxazole derivatives such as the thiophene-2-yl acetate analog (CAS 1021265-60-0) . This DHFR engagement provides a complementary anticancer mechanism—disruption of folate metabolism and thymidylate biosynthesis—alongside the PPARδ pharmacophore alignment that may modulate tumor lipid metabolism and energy homeostasis. Researchers investigating synthetic lethal interactions between antifolate and PPARδ pathways, or seeking to profile the polypharmacology of isoxazole-aryloxyacetate compounds, should prioritize CAS 1021060-33-2 over single-mechanism alternatives.

Structure–Activity Relationship (SAR) Campaigns for PPARδ-Selective Agonist Optimization

In medicinal chemistry SAR programs aimed at optimizing PPARδ selectivity and pharmacokinetics, CAS 1021060-33-2 serves as a critical reference compound that anchors the intersection of the validated PPARδ isoxazole scaffold and the (2-methylphenoxy)acetate headgroup pharmacophore . The isoxazole core has demonstrated crystallographically confirmed binding to the PPARδ LBD (PDB: 2J14) with a water-mediated hydrogen-bonding network that is geometrically distinct from oxazole scaffolds . Compared to matched oxazole pairs, isoxazole-containing agonists consistently achieve 2- to 5-fold lower EC₅₀ values . Simultaneously, the (2-methylphenoxy)acetate headgroup confers >100-fold PPARδ selectivity over PPARα/γ . For SAR campaigns, CAS 1021060-33-2 functions as a positive control with dual scaffold–headgroup validation, enabling systematic exploration of linker length, ester vs. acid compatibility, and phenyl ring substitution effects.

In Vivo Hypolipidemic Efficacy Screening with Fenofibrate as Positive Control

For preclinical dyslipidemia studies using the triton WR-1339-induced hyperlipidemia rat model, CAS 1021060-33-2 is positioned as a candidate compound for head-to-head efficacy comparisons against fenofibrate, the clinical PPARα agonist standard. Class-level evidence from structurally related phenyl isoxazol phenoxy acetic acid derivatives has established that this scaffold can achieve TCH reductions of up to 38.2% and TG reductions of up to 42.1%—numerically exceeding fenofibrate's 35.7% and 39.8% reductions in the same model . CAS 1021060-33-2, with its 2,4-difluorophenyl substitution and ester prodrug functionality, is predicted to achieve comparable or superior lipid-lowering efficacy while offering the additional benefit of PPARδ-selective (rather than PPARα-driven) mechanism of action, potentially resulting in a differentiated lipid-modulating profile with reduced risk of the adverse effects associated with PPARα agonism (e.g., hepatomegaly in rodents) .

Quote Request

Request a Quote for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.